molecular formula C9H7ClN2O B8624254 4-(2-Oxazolyl)-3-chloroaniline

4-(2-Oxazolyl)-3-chloroaniline

Cat. No.: B8624254
M. Wt: 194.62 g/mol
InChI Key: IHKUXLMNUXFROL-UHFFFAOYSA-N
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Description

4-(2-Oxazolyl)-3-chloroaniline is a substituted aniline derivative featuring a chloro group at the meta position and a 2-oxazolyl substituent at the para position of the benzene ring. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to form coordination complexes .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

3-chloro-4-(1,3-oxazol-2-yl)aniline

InChI

InChI=1S/C9H7ClN2O/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-5H,11H2

InChI Key

IHKUXLMNUXFROL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C2=NC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent position and electronic properties significantly influence chemical behavior. Key comparisons include:

Compound Substituent Position Electronic Effects Key Findings
3-Chloroaniline Meta-Cl Electron-withdrawing inductive effect, weaker resonance stabilization Forms stronger metal coordination bonds than 4-chloroaniline due to reduced resonance delocalization .
4-Chloroaniline Para-Cl Stronger resonance stabilization of the Cl substituent Weaker metal coordination bond strength compared to 3-chloroaniline .
4-(2-Oxazolyl)-3-chloroaniline Meta-Cl + Para-oxazolyl Oxazolyl group introduces steric bulk and potential hydrogen-bonding sites. Limited direct data; inferred higher reactivity in heterocyclic synthesis.

Toxicity and Environmental Impact

Toxicological profiles vary based on substituents and metabolic pathways:

  • 3-Chloroaniline: Classified as a metabolite of chlorpropham (a potato sprout inhibitor) with higher toxicity than the parent compound . Structurally similar to 4-chloroaniline (a known carcinogen) but considered less potent due to meta-substitution . Detected as a minor metabolite in post-harvest potatoes and lettuce, with significant residues in livestock commodities .
  • 4-Chloroaniline: Recognized carcinogen; 3-chloroaniline’s toxicity is benchmarked against this compound .
Parameter 3-Chloroaniline 4-Chloroaniline
Carcinogenicity Potential (lower potency) Known carcinogen
Environmental Persistence Degrades faster than 4-chloroaniline in microbial studies . Higher persistence
Coordination Chemistry
  • 3-Chloroaniline : Forms stable complexes with transition metals (Fe²⁺, Ni²⁺, Cu²⁺, Zn²⁺), with higher bond strength than 4-chloroaniline due to reduced resonance effects .
  • 4-Chloroaniline : Weaker coordination bonds due to para-substitution-induced resonance .
Metal Complex ΔH° (kJ/mol) Bond Strength Ranking
3-Chloroaniline-FeBr₂ -215.3 1 (strongest)
4-Chloroaniline-FeBr₂ -198.7 3

Microbial Degradation and Environmental Fate

  • 3-Chloroaniline: Degraded slower than aniline but faster than nitro- or cyano-substituted analogs (order: aniline > 3-bromoaniline > 3-chloroaniline > 3-nitroaniline) . Primary degradation pathway involves oxidative deamination to catechols .
Compound Degradation Rate (Relative) Key Metabolites
3-Chloroaniline Moderate Catechols
3-Nitroaniline Slow Persistent residues

Analytical Detection and Stability

  • Stability in animal matrices (e.g., poultry liver) requires further validation due to data gaps in conjugates and bound residues .

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